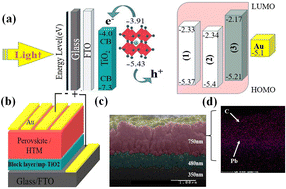Dopant-free small-molecule hole-transport material for low-cost and stable perovskite solar cells†
Energy Advances Pub Date: 2023-08-10 DOI: 10.1039/D3YA00367A
Abstract
Dopant-free hole-transporting materials (HTMs) aim to improve efficiency and stability simultaneously, and are a promising direction for efficient perovskite solar cells (PSCs). To achieve dopant-free and low-cost HTMs, small organic molecules based on imidazole phenanthrene derivatives were easily prepared in a one-pot cycling reaction without the use of a catalyst or harsh conditions. The total cost of 1 g of this new HTM is about $5, which is 1/20th of the cost of the benchmark HTM spiro-OMeTAD (>$100). In particular, the power conversion efficiency (PCE) of PSCs based on the new HTM without using LiTFSI/4-tert-butylpyridine dopants is about 9.11%, which is higher than for PSCs based on spiro-OMeTAD, for which the PCE is 6.21% under the same conditions. Moreover, the light stability of PSCs based on the new additive-free HTM indicated good behaviour over 500 hours, resulting in only 10% loss of initial efficiency. The doped PSC also shows 14% efficiency, maintaining more than 80% of its initial efficiency after 500 hours of light exposure. The exclusive photovoltaic properties of the new HTM can be attributed to its high conductivity and hole mobility, which are related to the small size of the molecules compared to common HTMs known so far. These new HTMs represent a breakthrough in the engineering of additive-free PSCs based on organic HTMs, which will open up new avenues to achieve low-cost and high-stability PSCs.


Recommended Literature
- [1] Dual-responsive biocompatible microgels as high loaded cargo: understanding of encapsulation/release driving forces by NMR NOESY†
- [2] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [3] Towards continuous processes for the synthesis of precursors of amorphous Si/B/N/C ceramics†‡
- [4] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [5] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [6] Vanadium oxide compounds with quantum Monte Carlo
- [7] Inside front cover
- [8] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [9] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [10] Electrospun nanofibers for manipulating soft tissue regeneration










